molecular formula C10H23NO B2944247 3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol CAS No. 1554215-24-5

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol

Cat. No.: B2944247
CAS No.: 1554215-24-5
M. Wt: 173.3
InChI Key: ABIAWRJNWUVABY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol is an organic compound with a unique structure that includes an aminomethyl group and a highly branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,4-tetramethylpentan-3-one with formaldehyde and ammonia under basic conditions to form the desired aminomethyl derivative. The reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound may also act as a ligand for certain enzymes, modulating their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    S-pregabalin: A structural analog with similar aminomethyl and branched carbon chain features.

    3-(Aminomethyl)-PROXYL: Another compound with an aminomethyl group and a similar branched structure.

Uniqueness

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol is unique due to its specific combination of functional groups and highly branched structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

IUPAC Name

3-(aminomethyl)-2,2,4,4-tetramethylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-8(2,3)10(12,7-11)9(4,5)6/h12H,7,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIAWRJNWUVABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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